molecular formula C23H19ClN4O3 B2427756 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034398-64-4

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2427756
CAS No.: 2034398-64-4
M. Wt: 434.88
InChI Key: QGYSLVOJTVYZLJ-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a sophisticated small molecule research compound designed for investigative applications. Its complex structure, featuring a benzo[c]isoxazole core linked to a chloropyrimidine via a piperidine moiety, is characteristic of molecules developed for probing biological pathways. Compounds with similar fused heterocyclic architectures are frequently explored as modulators of central nervous system targets . The structural motif of a piperidine ring connected to an aromatic system is a known pharmacophore in medicinal chemistry research, often associated with molecules that interact with neuronal receptors and ion channels . Specifically, this core structure is representative of ligands investigated for their potential as sodium channel modulators . Such compounds are of significant interest in basic research for studying pain signaling, epilepsy, and arrhythmias, providing valuable tools for understanding disease mechanisms . The integrated isoxazole and pyrimidine heterocycles within this molecule enhance its potential for diverse research applications, making it a valuable chemical probe for studying protein function and cellular processes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c24-17-12-25-23(26-13-17)30-18-7-4-10-28(14-18)22(29)16-8-9-20-19(11-16)21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,11-13,18H,4,7,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSLVOJTVYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=NC=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrimidine ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's interaction with biological targets.
  • Piperidine ring : A saturated six-membered ring that enhances the compound's pharmacological properties.
  • Benzo[c]isoxazole moiety : Known for its role in various biological activities, this structure may enhance the binding affinity to specific targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloropyrimidine and piperidine rings allows for:

  • Hydrogen bonding : Facilitates strong interactions with target proteins.
  • π-π stacking interactions : Enhances binding stability to aromatic residues in target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related piperidine derivative showed:

  • IC50 values in the submicromolar range against colon cancer and leukemia cell lines, indicating potent anticancer properties .
Cell LineIC50 (µM)Reference
Colon Cancer<0.1
Leukemia (HL-60)<0.1
Oral Squamous Carcinoma0.5

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of:

  • Acetylcholinesterase (AChE) : This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Antibacterial Activity

The antibacterial properties of related piperidine derivatives indicate that this compound may also possess similar activities. Studies have shown that piperidine-based compounds can inhibit bacterial growth effectively, making them candidates for further investigation in antimicrobial therapies .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines, revealing that modifications in the structure significantly influenced their potency. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Toxicity Studies :
    • In vivo studies demonstrated that certain analogues of this compound were well tolerated at therapeutic doses, suggesting a favorable safety profile for further development .

Preparation Methods

Formation of the Benzo[c]isoxazole Core

The benzo[c]isoxazole moiety is synthesized through a [3+2] cycloaddition or oxidative cyclization. A validated method involves:

  • Starting Material : 5-Nitro-2-hydroxybenzophenone.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Cyclization : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux forms the isoxazole ring.
  • Phenyl Substitution : Suzuki-Miyaura coupling introduces the 3-phenyl group using phenylboronic acid and a palladium catalyst.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Ethanol/Water (3:1)
  • Yield: 65–75%

Synthesis of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine

Functionalization of Piperidine

  • Starting Material : Piperidin-3-ol.
  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
  • Nucleophilic Substitution : Reaction with 2,5-dichloropyrimidine in the presence of NaH or K₂CO₃ in DMF replaces the 2-chloro group with the piperidine oxygen.
  • Deprotection : Removal of the TBS group using tetrabutylammonium fluoride (TBAF).

Key Data :

Parameter Value
Solvent Dimethylformamide (DMF)
Temperature 60°C
Reaction Time 12 hours
Yield 82%

Coupling via Methanone Bridge

Acylation Reaction

The final step involves coupling the two intermediates via a ketone linker:

  • Activation : 3-Phenylbenzo[c]isoxazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : Reaction of the acid chloride with 3-((5-chloropyrimidin-2-yl)oxy)piperidine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).

Optimization Notes :

  • Excess Et₃N (2.5 eq) ensures complete deprotonation of the piperidine nitrogen.
  • Low temperatures (0–5°C) minimize side reactions.

Yield : 70–78%

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative to SNAr involves Mitsunobu conditions for attaching the pyrimidine group:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
  • Substrate : Piperidin-3-ol and 5-chloro-2-hydroxypyrimidine.
  • Solvent : Tetrahydrofuran (THF).

Advantages : Higher regioselectivity and milder conditions.

One-Pot Cyclization-Acylation

A streamlined approach combines benzoisoxazole formation and acylation:

  • In Situ Cyclization : Using NH₂OH·HCl and acetic acid.
  • Direct Acylation : Without isolating intermediates, reducing purification steps.

Yield : 60% (over two steps).

Analytical Characterization

Critical data for verifying the compound’s structure:

  • MS (ESI+) : m/z 462.1 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic-H), 4.20–3.90 (m, 2H, piperidine-H).
  • ¹³C NMR : 165.2 (C=O), 158.9 (pyrimidine-C), 152.1 (isoxazole-C).

Challenges and Optimization

  • Stereochemical Control : The piperidine ring’s stereochemistry may require chiral resolution if the starting alcohol is racemic.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) effectively removes unreacted acid chloride.
  • Scale-Up : Continuous flow synthesis improves yield for large-scale production.

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